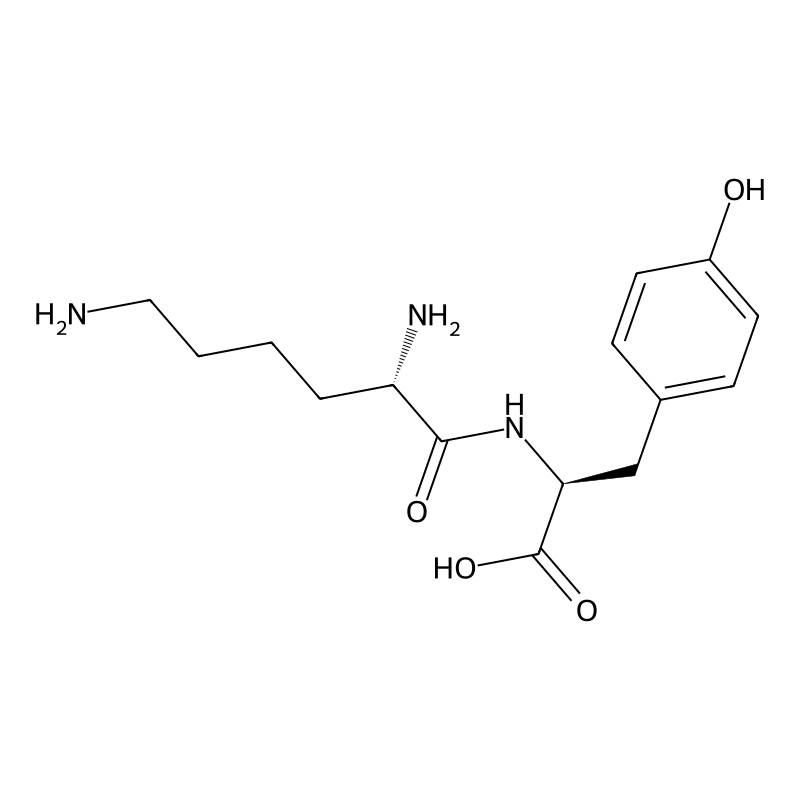H-Lys-Tyr-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Lys-Tyr as a Model Peptide:
Lys-Tyr (L-lysine-L-tyrosine), a dipeptide, serves as a valuable model peptide in various scientific research fields. Its simple structure, containing both charged and aromatic side chains, makes it suitable for studying various biochemical and biophysical processes.
- Free Radical Oxidation and Electron Capture Mechanisms: Lys-Tyr is employed as a model substrate to investigate free radical-mediated reactions in biological systems. Scientists use it to study how free radicals damage biomolecules and the mechanisms by which antioxidants offer protection. Source: Sigma-Aldrich product description, Lys-Tyr-Lys acetate salt ≥97% (HPLC):
Lys-Tyr as a Substrate for Enzymes:
Lys-Tyr acts as a substrate for several enzymes, allowing researchers to probe their activity and function.
- Uracil DNA Glycosylase (UNG): This enzyme plays a crucial role in DNA repair by removing uracil, a misplaced base, from DNA. Lys-Tyr is commonly used as a substrate to assess UNG activity and screen for potential UNG inhibitors. Source: A. Ito et al., Lysyltyrosyllysine (KYK) as a new substrate for uracil-DNA glycosylase, Nucleic Acids Res., 1991, 19(14), 3985-3990:
H-Lys-Tyr-OH, also known as Lysine-Tyrosine, is a dipeptide composed of the amino acids lysine and tyrosine linked by a peptide bond. The compound is notable for its role in various biological processes and its potential therapeutic applications. The structure of H-Lys-Tyr-OH features a positively charged lysine residue at one end and a phenolic tyrosine residue at the other, contributing to its unique chemical properties and biological functions.
The specific mechanism of action of Lys-Tyr depends on the biological context. In some cases, it might serve as a precursor for protein synthesis, where ribosomes translate its sequence into a functional protein. In other scenarios, Lys-Tyr might participate in specific signaling pathways or act as a regulatory molecule due to its unique structure and functional groups [].
- Oxidation: The phenolic group of tyrosine can be oxidized to form quinones, which are reactive species that can modify other biomolecules.
- Reduction: The imine group in lysine can be reduced to form secondary amines, allowing for further chemical modifications.
- Substitution: The amino group of lysine can participate in nucleophilic substitution reactions, making it versatile for various chemical transformations.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The primary biological activity of H-Lys-Tyr-OH involves its interaction with the angiotensin-converting enzyme (ACE). This dipeptide has been shown to bind effectively to ACE, influencing the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance . Additionally, the binding affinity of H-Lys-Tyr-OH to synthetic receptors such as cucurbit 8uril has been observed, indicating its potential role in drug delivery systems and molecular recognition applications.
H-Lys-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The synthesis involves several key steps:
- Attachment of the First Amino Acid: Lysine is attached to a solid resin through its carboxyl group.
- Deprotection: The protecting group on the amino group of lysine is removed.
- Coupling: Tyrosine is coupled to the deprotected lysine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Cleavage: The dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield H-Lys-Tyr-OH.
H-Lys-Tyr-OH has numerous applications across various fields:
- Biochemical Research: It serves as a model compound for studying peptide synthesis and modification techniques.
- Pharmaceutical Development: Investigated for its potential therapeutic properties, particularly in cardiovascular health due to its interaction with ACE.
- Biotechnology: Utilized in the development of peptide-based materials and as a component in drug delivery systems .
Studies utilizing computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the binding modes and interactions of H-Lys-Tyr-OH with its targets. These studies help elucidate the structure-activity relationship of peptides containing this dipeptide motif and provide insights into their functional mechanisms in biological systems .
Several compounds share structural similarities with H-Lys-Tyr-OH, each exhibiting unique properties:








